
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Infrared (IR) Spectroscopy
IR spectroscopy is critical for identifying functional groups. While specific data for this compound is unavailable, expected absorptions include:
Functional Group | Characteristic IR Absorption (cm⁻¹) | Assignment |
---|---|---|
Amide C=O | 1650–1700 | Stretching vibration of carbonyl |
Aromatic C-H | 3000–3100 | Stretching in pyridine/phenyl rings |
N-H (Amine) | 3300–3500 | Stretching in primary/secondary amines |
Methoxy C-O | 2800–2900 | Symmetric/asymmetric C-O-C stretching |
These peaks align with general trends in pyridine-pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (based on structural analogs):
Proton Environment | Expected δ (ppm) | Multiplicity |
---|---|---|
Pyridine aromatic protons | 6.5–8.5 | Multiplet |
Phenyl aromatic protons | 6.8–7.2 | Multiplet |
Pyrazole methyl protons | 3.5–4.0 | Singlet |
Amide NH₂ protons | 5.0–6.0 | Broad singlet |
¹³C NMR would reveal carbonyl carbons (~165–175 ppm), aromatic carbons (110–150 ppm), and pyrazole methyl (~15–20 ppm).
Mass Spectrometry (MS)
The molecular ion peak (m/z 357.8 ) would dominate in high-resolution MS. Fragmentation patterns may include:
- Loss of Cl : m/z 322.1 (M – Cl⁻).
- Cleavage of amide bond : m/z 213 (pyrazole-carboxamide fragment) and m/z 145 (pyridine-phenyl fragment).
Properties
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
Record name | PF-04531083 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pf-04531083 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04531083 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pyridine Ring Construction
The 6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-amine intermediate is synthesized through a sequence involving:
Representative Reaction Scheme:
-
Formation of 2,5-dibromopyridine : Bromination of pyridine at positions 2 and 5.
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Selective amination at C6 : Palladium-catalyzed coupling with ammonia.
-
Aryl group introduction : Suzuki coupling with 2-chloro-5-methoxyphenylboronic acid.
Synthesis of the Pyrazole Carboxylic Acid
Pyrazole Ring Formation
1-Methyl-1H-pyrazole-5-carboxylic acid is synthesized via:
Example Protocol:
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Condensation : Reacting ethyl acetoacetate with methylhydrazine to form 1-methyl-3-acetylpyrazole.
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Nitration/Hydrolysis : Nitration at C5 followed by hydrolysis to yield the carboxylic acid.
Amide Bond Formation
The final step involves coupling the pyridine amine with the pyrazole carboxylic acid using standard amidation techniques:
Carbodiimide-Mediated Coupling
Yield Optimization
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Activation : Pre-activation of the carboxylic acid as an acyl chloride (using thionyl chloride) improves reactivity.
-
Solubility : Use of polar aprotic solvents (e.g., DMF) enhances intermediate solubility.
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advancements suggest tandem Suzuki-amide coupling strategies to reduce purification steps:
Solid-Phase Synthesis
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Resin-bound intermediates : Immobilize the pyridine amine on Wang resin, followed by iterative coupling and cleavage.
-
Advantages : Facilitates purification and scalability for high-throughput screening.
Analytical Characterization
Critical quality control metrics for PF-04531083 include:
Parameter | Method | Specification |
---|---|---|
Purity | HPLC (C18 column) | ≥98% |
Molecular Weight | HRMS | 357.79 g/mol |
Structural Confirmation | NMR, NMR | Matches reference |
Challenges and Mitigation Strategies
-
Regioselectivity in pyridine substitution : Use directing groups (e.g., boronic esters) to control aryl group placement.
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Oxidation side reactions : Employ mild oxidizing agents (e.g., KMnO under acidic conditions) to prevent over-oxidation.
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Amide bond racemization : Low-temperature coupling with EDC/HOBt minimizes epimerization.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Pf-04531083 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Pf-04531083 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Biological Activities
1. Anticancer Properties:
Research indicates that compounds similar to N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer activity. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, breast, and liver cancers . For instance, derivatives containing the pyrazole scaffold have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
2. Anti-inflammatory Effects:
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to interact with enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
3. Molecular Docking Studies:
Molecular docking studies have been utilized to predict the binding affinities of this compound with specific biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Case Studies and Research Findings
Mechanism of Action
Pf-04531083 exerts its effects by selectively blocking the sodium channel Nav1.8. This inhibition reduces the excitability of neurons, thereby decreasing the transmission of pain signals. The molecular targets and pathways involved include the voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and pyrazole core. Key analogs and their differences are outlined below:
Table 1: Substituent Comparison of Pyrazole-Carboxamide Derivatives
Key Observations:
- In contrast, analogs with trifluoromethyl (-CF₃) or cyano (-CN) groups (e.g., ) exhibit stronger electron-withdrawing effects, enhancing metabolic stability but reducing solubility .
- Halogen Variations : Replacing chlorine with iodine (as in ) increases molecular weight and polarizability, which may improve target binding but reduce synthetic yield due to iodine’s bulkiness.
Physicochemical and Commercial Considerations
Biological Activity
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with notable potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. Its complex molecular structure, featuring a pyrazole ring, positions it as a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 357.8 g/mol. The compound is characterized by the presence of a pyrazole ring, which is commonly associated with diverse biological activities, including kinase inhibition .
Preliminary studies indicate that this compound interacts with specific biological targets, particularly enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies have been employed to predict its binding affinities and modes of interaction with target proteins, providing insights into its pharmacological potential .
Anti-Cancer Activity
Research has demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 26 |
Breast Cancer | MDA-MB-231 | 3.79 |
Liver Cancer | HepG2 | 42.30 |
Cervical Cancer | HeLa | 38.44 |
These findings suggest that this compound may possess similar anticancer properties due to its structural features .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, certain derivatives have shown inhibition of TNF-alpha release in experimental models .
Case Studies
- In Vitro Studies : In a study examining various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability across multiple tested lines, suggesting its potential as an effective anticancer agent .
- Molecular Modeling : Molecular docking studies revealed that the compound binds effectively to active sites on target kinases involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro, supporting further investigation into its therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
The synthesis of structurally similar pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, describes the use of sulfur-directed ortho-lithiation and nucleophilic coupling with isocyanates to construct the core heterocyclic scaffold. Key steps include:
- Protection/deprotection strategies : Use of NaH and 4-methoxybenzyl chloride (PMB) to protect reactive amine groups during coupling reactions .
- Coupling optimization : Sequential NaH-mediated couplings (e.g., with 4-amino-6-chloro-2-methylpyrimidine) require anhydrous conditions and controlled temperatures (e.g., 0–5°C) to minimize side reactions .
- Final condensation : Piperazine or analogous amine derivatives are introduced under reflux in polar aprotic solvents (e.g., DMF) to achieve >80% purity post-HPLC .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- HPLC-PDA/MS : Essential for purity assessment (>95%) and identifying byproducts from incomplete coupling or deprotection steps .
- NMR spectroscopy : - and -NMR are used to confirm regioselectivity of substitutions, particularly distinguishing between pyridin-2-yl and pyrazol-5-yl resonances .
- X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing effects, especially when biological activity is conformation-dependent .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Kinase inhibition profiling : Use ATP-binding assays (e.g., TR-FRET) to screen against kinase panels, given the compound’s structural similarity to Dasatinib analogs .
- Cellular permeability : Employ Caco-2 monolayers with LC-MS quantification to assess logP and efflux ratios, critical for CNS-targeted applications .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and target binding of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to predict regioselectivity in lithiation or coupling steps (e.g., identifying reactive sites on pyridin-2-yl vs. pyrazol-5-yl) .
- Molecular docking : Align the compound’s 3D structure (from X-ray or NMR) with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic analogs with improved binding affinity .
Q. What experimental design strategies resolve contradictions in biological activity data?
- Factorial Design of Experiments (DoE) : Apply Response Surface Methodology (RSM) to isolate variables causing activity discrepancies (e.g., solvent polarity in cellular assays vs. biochemical assays) .
- Orthogonal validation : Cross-validate kinase inhibition data using SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT) to rule out assay-specific artifacts .
Q. How can reaction scalability be improved without compromising regiochemical control?
- Continuous flow chemistry : Replace batch reactions for lithiation steps to enhance heat/mass transfer and reduce side products (e.g., dimerization) .
- Catalytic systems : Screen Pd/Xantphos or Ni catalysts for Suzuki-Miyaura couplings to achieve scalable aryl-aryl bond formation with <5% impurities .
Q. What strategies mitigate instability of the 6-amino-pyridin-2-yl moiety during storage?
- Lyophilization : Formulate as a lyophilized salt (e.g., trifluoroacetate) to prevent hydrolysis of the amino group .
- Solid-state stability studies : Use accelerated aging (40°C/75% RH) with periodic HPLC monitoring to identify degradation pathways (e.g., oxidation at the methoxy group) .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and empirical IC values?
- Free energy perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility to improve correlation with experimental data .
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify off-target interactions that may explain unexpected potency .
Q. Why do solubility measurements vary across different buffer systems?
- Ionic strength effects : Compare solubility in PBS vs. HEPES buffers to assess salt-induced precipitation, particularly for zwitterionic forms .
- Dynamic light scattering (DLS) : Detect aggregate formation in aqueous solutions, which may falsely lower measured solubility .
Methodological Recommendations
Q. What statistical frameworks are recommended for analyzing dose-response relationships?
- Four-parameter logistic (4PL) models : Fit nonlinear regression curves to dose-response data using tools like GraphPad Prism, reporting Hill slopes and R values .
- Bootstrap resampling : Quantify confidence intervals for IC values to address biological variability .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.